6-Bromo-2,3-difluoro-4-methoxybenzaldehyde
CAS No.: 1629140-97-1
Cat. No.: VC4884460
Molecular Formula: C8H5BrF2O2
Molecular Weight: 251.027
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1629140-97-1 |
---|---|
Molecular Formula | C8H5BrF2O2 |
Molecular Weight | 251.027 |
IUPAC Name | 6-bromo-2,3-difluoro-4-methoxybenzaldehyde |
Standard InChI | InChI=1S/C8H5BrF2O2/c1-13-6-2-5(9)4(3-12)7(10)8(6)11/h2-3H,1H3 |
Standard InChI Key | WNTXILXPAULAOC-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C(=C1F)F)C=O)Br |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 6-bromo-2,3-difluoro-4-methoxybenzaldehyde is defined by a benzene ring substituted at positions 2, 3, 4, and 6. Key features include:
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Methoxy group (-OCH₃) at position 4.
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Bromine atom (Br) at position 6.
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Fluorine atoms (F) at positions 2 and 3.
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Aldehyde group (-CHO) at position 1.
The SMILES notation (COC1=CC(=C(C(=C1F)F)C=O)Br) and InChIKey (WNTXILXPAULAOC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic properties . The compound’s predicted collision cross-section (CCS) values, calculated for various adducts, range from 146.7 Ų ([M-H]⁻) to 152.3 Ų ([M+NH₄]⁺), reflecting its gas-phase ion mobility characteristics .
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | C₈H₅BrF₂O₂ |
Molecular Weight | 267.03 g/mol |
Predicted CCS ([M+H]⁺) | 148.8 Ų |
Topological Polar Surface Area | 35.5 Ų |
Hydrogen Bond Acceptors | 5 |
Synthetic Methodologies
While direct synthetic routes for 6-bromo-2,3-difluoro-4-methoxybenzaldehyde are sparsely documented, analogous protocols for structurally related compounds provide actionable insights. A patented method for synthesizing 3-bromo-6-fluoro-2-methoxybenzaldehyde involves a two-step process :
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Hydroxylation and Formylation:
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Methylation:
Adapting this methodology could involve substituting the phenol starting material with a precursor bearing the aldehyde group at position 1.
Table 2: Representative Reaction Conditions
Step | Reagents | Solvent | Temperature | Time | Yield |
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Formylation | Paraformaldehyde, MgCl₂, Base | THF | 50–70°C | 12–16h | ~80% |
Methylation | CH₃I, K₂CO₃ | DMF | 50–60°C | 8–12h | 85–87% |
Physicochemical and Spectroscopic Properties
The compound’s logP value (estimated at 2.1) suggests moderate lipophilicity, making it soluble in polar aprotic solvents like DMF or THF but less so in water. Its UV-Vis spectrum likely exhibits absorption maxima near 270–300 nm due to the conjugated aldehyde and aromatic system.
Mass Spectrometry:
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Molecular Ion Peak: m/z 267.94 ([M]⁺).
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Fragmentation patterns would include losses of CO (28 Da) from the aldehyde group and Br (79.9 Da) from debromination.
NMR Predictions:
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¹H NMR: A singlet at δ 10.2 ppm (aldehyde proton), coupled with aromatic protons split by adjacent fluorine atoms (δ 7.1–7.8 ppm).
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¹³C NMR: Distinct signals for the aldehyde carbon (δ ~190 ppm) and methoxy carbon (δ ~56 ppm).
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